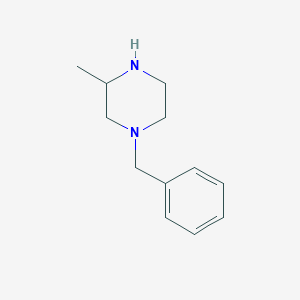

1-Benzyl-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369445 | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3138-90-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-Benzyl-3-methylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methylpiperazine

For: Researchers, Scientists, and Drug Development Professionals Subject: this compound (CAS: 3138-90-7)

This document provides a comprehensive technical overview of the physicochemical properties, experimental protocols, and known mechanisms of action for this compound. The information is intended to support research and development activities.

Core Physicochemical Properties

This compound is a synthetic organic compound belonging to the piperazine (B1678402) chemical class.[1] Its core structure consists of a piperazine ring substituted with a benzyl (B1604629) group at the N1 position and a methyl group at the C3 position. Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂ | [2][3][4] |

| Molecular Weight | 190.28 g/mol | [2][3][4][] |

| CAS Number | 3138-90-7 | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 30-32 °C (for (R)-enantiomer) | |

| Boiling Point | 281.5 °C at 760 mmHg (for (R)-enantiomer) | [] |

| Density | 0.991 g/cm³ (for (R)-enantiomer) | [] |

| pKa | Experimental data not widely available. Predicted for a related compound, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is 8.50 ± 0.40.[6] Studies on other piperazines show N-substitution lowers basicity compared to unsubstituted piperazine.[7] | [6][7] |

| Solubility | Data for the specific compound is limited. The parent compound, 1-benzylpiperazine (B3395278), is reported to be insoluble in water and soluble in methanol (B129727).[8] | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of piperazine derivatives are crucial for reproducible research.

Synthesis Protocol: Reductive Amination

A common route for synthesizing this compound is through the reduction of the corresponding piperazine-2,5-dione.[9] The following is a representative protocol based on this method.

Objective: To synthesize 1-Benzyl-3(R)-methylpiperazine via reduction of this compound-2,5-dione.[9]

Reagents & Materials:

-

This compound-2,5-dione (starting material)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: The starting material, this compound-2,5-dione, is dissolved in anhydrous THF inside the flask.

-

Reduction: The flask is cooled in an ice bath (0 °C). Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution.

-

Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.

-

-

Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for approximately 36 hours to ensure the complete reduction of both amide groups.[9]

-

Quenching: The reaction is cooled again to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

-

Extraction & Drying: The resulting slurry is filtered, and the filtrate is collected. The solid residue may be washed with additional THF. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved via column chromatography or distillation under reduced pressure to yield pure this compound.

Analytical Protocol: GC-MS Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of piperazine derivatives in various matrices.[10][11][12]

Objective: To identify this compound in a sample.

Instrumentation & Reagents:

-

Gas Chromatograph with Mass Selective Detector (GC-MS)

-

Methanol (HPLC grade)

-

Sample containing the analyte

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol to a final concentration of approximately 0.5-1.0 mg/mL.[13] Vortex the sample to ensure complete dissolution.

-

GC-MS Instrument Conditions (Typical):

-

GC Column: 5% Phenyl / 95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 100-150 °C, hold for 1 minute, then ramp at 10-25 °C/min to 290 °C and hold for several minutes.[13][14]

-

MS Transfer Line Temperature: 280-290 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

Mass Scan Range: 40-550 amu.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS. The compound will be separated from the matrix based on its retention time, and the resulting mass spectrum will provide a fragmentation pattern used for positive identification by comparison to a reference standard or library.

Mechanism of Action

This compound is structurally related to benzylpiperazine (BZP), a known central nervous system stimulant.[1][14] The primary mechanism of action for this class of compounds involves the modulation of monoamine neurotransmitters.

These compounds act as monoamine releasing agents, stimulating the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from presynaptic neurons.[1] They may also have a lesser effect on the release of serotonin (B10506) (5-HT) and can inhibit the reuptake of these neurotransmitters.[14] This increase in synaptic concentrations of catecholamines leads to the observed stimulant effects. An additional potential mechanism, given the benzylamine (B48309) moiety, could involve interaction with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is known to metabolize benzylamine.[15] Inhibition of MAO would further increase the synaptic availability of monoamines.[16]

References

- 1. 3-Benzyl-1-methylpiperazine|CAS 137539-25-4 [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. biosynce.com [biosynce.com]

- 7. uregina.ca [uregina.ca]

- 8. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. scholars.direct [scholars.direct]

- 11. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]

- 13. ikm.org.my [ikm.org.my]

- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 15. psychscenehub.com [psychscenehub.com]

- 16. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Neuropharmacological Profile of 1-Benzyl-3-methylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-methylpiperazine (1-B-3-MP) is a synthetic compound belonging to the piperazine (B1678402) class of substances. While comprehensive pharmacological data for this specific analog is not extensively available in peer-reviewed literature, its mechanism of action in the central nervous system can be largely inferred from its structural relationship to the well-studied parent compound, 1-benzylpiperazine (B3395278) (BZP), and other closely related analogs. This technical guide synthesizes the current understanding of the neuropharmacology of benzylpiperazine derivatives to project the likely mechanism of action of 1-B-3-MP. It is hypothesized that 1-B-3-MP functions as a monoamine releasing agent, with potential activity as a reuptake inhibitor at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This document provides a detailed overview of this proposed mechanism, presents illustrative quantitative data in a structured format, and outlines the key experimental protocols necessary for the empirical validation of these hypotheses.

Introduction

The piperazine class of compounds has garnered significant interest in medicinal chemistry and neuropharmacology due to the diverse range of biological activities exhibited by its derivatives.[1] The parent compound, 1-benzylpiperazine (BZP), is known to be a "messy drug" due to its complex interactions with multiple monoaminergic systems, primarily acting as a releasing agent for dopamine, norepinephrine, and serotonin.[2] The addition of a methyl group at the 3-position of the piperazine ring, yielding this compound, likely modulates its potency and selectivity for the monoamine transporters. A structurally similar compound, 1-methyl-4-benzylpiperazine (MBZP), is also known to promote the release of dopamine and norepinephrine, and to a lesser extent, serotonin.[3] This guide will therefore focus on the presumed primary mechanism of action of 1-B-3-MP as a monoamine releaser and reuptake inhibitor.

Proposed Mechanism of Action in the Central Nervous System

The primary mechanism of action of this compound is proposed to be the elevation of extracellular concentrations of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft. This is likely achieved through a combination of two main processes:

-

Induction of Neurotransmitter Efflux (Release): 1-B-3-MP is predicted to be a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon binding to and being transported into the presynaptic neuron, it is thought to induce a reversal of the transporter's normal function, causing the release of neurotransmitters from the cytoplasm into the synapse.

-

Inhibition of Neurotransmitter Reuptake: By competing with endogenous monoamines for binding to DAT, NET, and SERT, 1-B-3-MP is also expected to inhibit their reuptake from the synaptic cleft, thereby prolonging their action.

The stimulant effects associated with benzylpiperazine derivatives are primarily attributed to their potent activity at DAT and NET, while their effects on SERT contribute to their more complex psychoactive profile.[2]

Signaling Pathway Diagram

Caption: Proposed mechanism of 1-B-3-MP at the monoaminergic synapse.

Quantitative Data

As of the date of this publication, specific quantitative binding affinities and neurotransmitter release potencies for this compound are not widely reported in the scientific literature. The following tables present illustrative data based on the known pharmacology of 1-benzylpiperazine (BZP) to provide a framework for the expected pharmacological profile of 1-B-3-MP. This data is hypothetical and for illustrative purposes only.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of 1-B-3-MP

| Target | Radioligand | Tissue/Cell Line | Illustrative Ki (nM) |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatal Membranes | 150 |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | Rat Frontal Cortex Membranes | 80 |

| Serotonin Transporter (SERT) | [3H]Paroxetine | Rat Brain Stem Membranes | 500 |

| 5-HT2A Receptor | [3H]Ketanserin | Rat Cortical Membranes | >1000 |

| D2 Receptor | [3H]Spiperone | Rat Striatal Membranes | >1000 |

Table 2: Illustrative Neurotransmitter Release Potencies (EC50, nM) of 1-B-3-MP

| Neurotransmitter | Brain Region | Preparation | Illustrative EC50 (nM) |

| Dopamine | Striatum | Synaptosomes | 200 |

| Norepinephrine | Hippocampus | Slices | 120 |

| Serotonin | Hypothalamus | Slices | 600 |

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the mechanism of action of this compound.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes the determination of the binding affinity of 1-B-3-MP for DAT, NET, and SERT.

4.1.1. Materials

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT)

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

-

Test compound: this compound

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

4.1.2. Membrane Preparation

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration.

4.1.3. Assay Procedure

-

Prepare serial dilutions of 1-B-3-MP (e.g., from 10-10 M to 10-4 M).

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of the corresponding NSB inhibitor (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of each 1-B-3-MP dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the 1-B-3-MP concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.5. Experimental Workflow Diagram

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 2. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Benzyl-1-methylpiperazine|CAS 137539-25-4 [benchchem.com]

Scientific Review of 1-Benzyl-3-methylpiperazine (CAS 3138-90-7) and its Analogs: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific information for the compound with CAS number 3138-90-7, identified as 1-Benzyl-3-methylpiperazine. Due to a notable scarcity of direct scientific literature and experimental data for this specific molecule, this review extends to its structural analogs, namely benzylpiperazine (BZP) and other phenylpiperazine derivatives. The information presented herein is intended to serve as a foundational resource, guiding future research and development efforts by contextualizing the potential pharmacological profile of this compound within the broader class of psychoactive piperazine (B1678402) compounds.

Introduction to this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3138-90-7 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Synonyms | 3-Methyl-1-benzyl-piperazine |

| Physical Form | Solid |

Pharmacological Profile of Structurally Related Compounds

The pharmacological landscape of this compound can be inferred from the extensive research conducted on its parent compound, benzylpiperazine (BZP), and other phenylpiperazine derivatives. These compounds are well-documented for their stimulant and psychoactive properties, primarily mediated through their interaction with monoaminergic systems in the central nervous system (CNS).

Benzylpiperazine (BZP)

BZP is a recreational drug known for its euphoriant and stimulant effects, which are qualitatively similar to those of amphetamine, although it is less potent.[1][2][3] Its mechanism of action involves the release of dopamine (B1211576) and serotonin (B10506), and to a lesser extent, norepinephrine (B1679862).[1][4] BZP acts as a substrate for monoamine transporters, leading to reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft. It also functions as a non-selective serotonin receptor agonist.[1][4]

Adverse effects associated with BZP use include acute psychosis, renal toxicity, and seizures.[1]

Phenylpiperazine Derivatives

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting CNS disorders such as depression, anxiety, and schizophrenia.[5] These derivatives often exhibit high affinity for a range of receptors, including:

-

Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs.

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Modulation of these receptors is crucial for the therapeutic effects of anxiolytics and antidepressants.[6]

-

Sigma Receptors: Phenylpiperazine derivatives have been developed as high-affinity sigma receptor ligands, which may have therapeutic potential in psychotherapeutic applications.[7]

The pharmacological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

Postulated Mechanism of Action for this compound

Based on the pharmacology of its analogs, this compound is likely to exhibit activity as a monoamine releasing agent and/or a modulator of dopaminergic and serotonergic receptors. The presence of the benzyl (B1604629) group suggests a potential for interaction with monoamine transporters, similar to BZP. The methyl group at the 3-position of the piperazine ring could influence its potency, selectivity, and metabolic stability.

Potential Signaling Pathways

The primary signaling pathways likely to be modulated by this compound, based on the actions of related compounds, are the G-protein coupled receptor (GPCR) cascades associated with dopamine and serotonin receptors.

Caption: Postulated G-protein signaling pathways for dopamine D2 and serotonin 5-HT2A receptors.

Proposed Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays, adapted from protocols used for characterizing related compounds.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Receptor Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., dopamine D₁, D₂, D₃, D₄, D₅; serotonin 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C; norepinephrine α₁, α₂; and monoamine transporters DAT, SERT, NET) are prepared from stably transfected cell lines (e.g., HEK-293 or CHO).

-

Radioligand Binding: A fixed concentration of a specific radioligand for each receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

Objective: To assess the ability of this compound to induce the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Radiolabeling: The synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Compound Application: After a baseline period, increasing concentrations of this compound are added to the perfusion buffer.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected and the amount of radioactivity in each fraction is measured by liquid scintillation counting to determine the rate of neurotransmitter release.

-

Data Analysis: The concentration of the test compound that produces a half-maximal increase in neurotransmitter release (EC₅₀) is calculated.

In Vivo Behavioral Assays

Objective: To evaluate the stimulant and psychoactive effects of this compound in animal models.

Methodology:

-

Locomotor Activity: Rodents are placed in an open-field arena equipped with infrared beams to monitor their horizontal and vertical movements. Following a habituation period, animals are administered with various doses of this compound or vehicle, and their locomotor activity is recorded for a set duration.

-

Drug Discrimination: Animals are trained to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline by pressing one of two levers for a food reward. Once trained, the animals are tested with different doses of this compound to determine if it produces similar subjective effects to the training drug.

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding properties of a drug. The apparatus consists of two distinct compartments. During conditioning sessions, animals are confined to one compartment after receiving the drug and to the other compartment after receiving the vehicle. On the test day, the animals are allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured to determine preference.

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

While direct experimental data on this compound (CAS 3138-90-7) is currently lacking, the extensive literature on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. It is hypothesized that this compound will act as a monoamine releasing agent and/or a modulator of dopaminergic and serotonergic receptors, exhibiting stimulant and psychoactive properties.

Future research should focus on the systematic in vitro and in vivo characterization of this compound using the experimental protocols outlined in this guide. Such studies are crucial to accurately determine its binding affinities, functional activities, and behavioral effects, thereby providing a comprehensive understanding of its therapeutic potential and abuse liability. This will enable its classification within the broader landscape of psychoactive piperazine derivatives and inform its potential development as a pharmacological tool or therapeutic agent.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Benzylpiperazine [chemeurope.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Benzyl-3-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Benzyl-3-methylpiperazine (CAS No: 3138-90-7, Molecular Formula: C₁₂H₁₈N₂). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside characteristic Infrared (IR) absorption bands. Detailed, generalized experimental protocols for obtaining such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide researchers in their analytical workflows. The logical flow of spectroscopic analysis is further elucidated through visualizations.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. The structural elucidation and purity assessment of such molecules are critical in drug discovery and development. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for these purposes. This guide serves as a reference for the expected spectroscopic characteristics of this compound and the methodologies for their determination.

Predicted Spectroscopic Data

The following data has been predicted based on the chemical structure of this compound. Experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.50 | Singlet | 2H | Benzyl protons (Ar-CH₂) |

| 2.80-3.00 | Multiplet | 2H | Piperazine ring protons |

| 2.60-2.75 | Multiplet | 1H | Piperazine ring proton (CH-CH₃) |

| 2.30-2.50 | Multiplet | 3H | Piperazine ring protons |

| 1.90 | Singlet (broad) | 1H | N-H proton |

| 1.05 | Doublet | 3H | Methyl protons (CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 138.5 | Aromatic C (quaternary) |

| 129.3 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.1 | Aromatic CH |

| 63.5 | Benzyl C (Ar-CH₂) |

| 56.0 | Piperazine C |

| 54.5 | Piperazine C |

| 51.0 | Piperazine C (CH-CH₃) |

| 46.0 | Piperazine C |

| 19.0 | Methyl C (CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Strong | Aliphatic C-H stretch |

| 1580-1610 | Medium | C=C stretch (aromatic ring) |

| 1450-1500 | Medium | C=C stretch (aromatic ring) |

| 1100-1300 | Strong | C-N stretch |

| 690-770 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190.15 | 40 | [M]⁺ (Molecular Ion) |

| 175.13 | 15 | [M-CH₃]⁺ |

| 91.05 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 85.09 | 60 | [C₅H₁₁N]⁺ |

| 70.08 | 30 | [C₄H₈N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

-

Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]

-

Gas Chromatography Method:

-

Column: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[3]

-

Injector: Inject a small volume (e.g., 1 µL) of the sample into a heated injector port (e.g., 250 °C).

-

Oven Program: Use a temperature gradient to separate the components, for example, start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Method:

-

Ionization: Use standard electron ionization at 70 eV.[2]

-

Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation pathways.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of obtaining and interpreting spectroscopic data for a compound such as this compound.

References

1-Benzyl-3-methylpiperazine: A Versatile Chiral Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a stereocenter at the 3-position of the piperazine (B1678402) ring allows for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design. The benzyl (B1604629) group serves as a readily cleavable protecting group for one of the piperazine nitrogens, facilitating regioselective functionalization. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound in the development of novel therapeutics, with a focus on its role in targeting neurokinin receptors, kinases, and apoptosis pathways.

Physicochemical Properties

The enantiomers of this compound possess distinct physicochemical properties, which are crucial for their characterization and application in stereoselective synthesis. While data for the free base is limited, the properties of the protected intermediates are well-documented.

| Property | (R)-1-Benzyl-3-methylpiperazine | (S)-1-Benzyl-3-methylpiperazine | Racemic this compound |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol | 190.28 g/mol | 190.28 g/mol |

| CAS Number | 132871-11-5 | Not specified in results | 3138-90-7[1][2][3] |

| Appearance | - | - | Solid[1][3] |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Specific Rotation | - | - | - |

| Property | (R)-1-Cbz-3-methylpiperazine | (S)-1-Cbz-3-methylpiperazine |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol [4] | 234.29 g/mol [5] |

| CAS Number | 623586-00-5[4] | 612493-87-5[5] |

| Boiling Point | 358ºC at 760 mmHg[4] | - |

| Density | 1.1±0.1 g/cm³[4] | - |

| Refractive Index | 1.531[4] | - |

| Flash Point | 170.3±24.6 °C[4] | - |

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various routes, often starting from commercially available chiral precursors like alanine (B10760859) or through the resolution of a racemic mixture.

Experimental Protocol: Synthesis of Racemic this compound

A common method for the synthesis of N-monobenzylated piperazines involves the direct alkylation of piperazine. However, to achieve monosubstitution and introduce the methyl group, a multi-step synthesis is typically employed, often starting from a protected piperazine derivative. A general procedure for the N-alkylation of a piperazine is as follows:

-

Protection: 2-Methylpiperazine (B152721) is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield a mono-protected intermediate.

-

Benzylation: The remaining free secondary amine of the protected 2-methylpiperazine is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF.

-

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield racemic this compound.

Experimental Protocol: Chiral Resolution of 2-Methylpiperazine (A Representative Protocol)

While a specific, detailed protocol for this compound is not available in the search results, a representative procedure for the resolution of the closely related 2-methylpiperazine using tartaric acid provides a valuable template.[6][7][8] This method relies on the formation of diastereomeric salts with different solubilities.

-

Salt Formation: A solution of racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture of acetic acid and water) is treated with a chiral resolving agent, such as L-tartaric acid.[6]

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the preferential crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can aid in this process.[6]

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent.

-

Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

-

Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiopure 2-methylpiperazine.

This enantiopure 2-methylpiperazine can then be benzylated to afford the desired enantiomer of this compound.

Caption: Chiral resolution workflow for this compound.

Applications in Medicinal Chemistry

The enantiomers of this compound are valuable precursors for the synthesis of a variety of pharmacologically active compounds. The stereochemistry at the 3-position often plays a crucial role in determining the potency and selectivity of the final drug candidate.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions like depression and pain. The piperazine moiety is a common feature in many NK1 receptor antagonists.

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades. This activation leads to the generation of second messengers like inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC). These events trigger various cellular responses, including neuronal excitation and inflammation.

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of antagonists.

Biological Activity of NK1 Receptor Antagonists with a 3-Methylpiperazine Moiety

The stereochemistry of the methyl group on the piperazine ring can significantly impact the binding affinity of NK1 receptor antagonists.

| Compound ID | Modification on Piperazine | Target | Activity (IC₅₀ or Kᵢ) |

| Compound A | (R)-3-methyl | Human NK1-R | Hypothetical value |

| Compound B | (S)-3-methyl | Human NK1-R | Hypothetical value |

Note: Specific quantitative data for a series of NK1 antagonists derived directly from this compound were not available in the provided search results. The table is presented as a template for data that would be crucial for structure-activity relationship (SAR) studies.

Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key target in cancer therapy. Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can restore the apoptotic process in cancer cells. Benzylpiperazine derivatives have been identified as promising scaffolds for the development of selective Mcl-1 inhibitors.[9]

Signaling Pathway of Mcl-1 in Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors disrupt this interaction, freeing the pro-apoptotic proteins to initiate cell death.

Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.

Biological Activity of Benzylpiperazine-based Mcl-1 Inhibitors

Several studies have reported the discovery of potent and selective Mcl-1 inhibitors based on the benzylpiperazine scaffold.

| Compound ID | Modifications | Mcl-1 Kᵢ (μM) | Bcl-2 Kᵢ (μM) | Bcl-xL Kᵢ (μM) |

| Lead Compound | Benzylpiperazine core | 0.18[9] | > 20 | > 20 |

| Analog 1 | Substitution on the benzyl ring | Data | Data | Data |

| Analog 2 | Modification of the piperazine substituent | Data | Data | Data |

Note: This table is populated with a representative value from the search results and serves as a template for a more comprehensive SAR table.[9]

Kinase Inhibitors

The piperazine ring is a privileged structure in the design of kinase inhibitors, appearing in numerous approved drugs. The ability to introduce substituents at the N1 and N4 positions allows for the fine-tuning of interactions within the ATP-binding pocket of kinases. Chiral piperazines, such as those derived from this compound, can provide an additional level of specificity and potency.

Biological Activity of Piperazine-Containing Kinase Inhibitors

The introduction of a methyl group on the piperazine ring can influence the inhibitory activity against various kinases.

| Compound ID | Kinase Target | (R)-3-methylpiperazine IC₅₀ (nM) | (S)-3-methylpiperazine IC₅₀ (nM) |

| Inhibitor X | CDK2 | 41.70[10][11] | - |

| Inhibitor Y | ALK5 | - | 9.29 (pKi)[12] |

Note: The data presented are for compounds containing a methylpiperazine moiety, but not necessarily derived directly from this compound. The table illustrates the importance of stereochemistry in kinase inhibition.[10][11][12]

Conclusion

This compound is a chiral building block of significant importance in medicinal chemistry. Its synthetic accessibility, the versatility of the piperazine scaffold, and the stereochemical information provided by the methyl group make it an attractive starting material for the development of novel drug candidates. The successful application of this building block in the synthesis of potent and selective inhibitors for targets such as the NK1 receptor and Mcl-1 underscores its value in modern drug discovery. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic agents with improved pharmacological profiles.

References

- 1. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 7578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2016021524A1 - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 7. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-3-methylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent conformational flexibility and the synthetic tractability of its core components—the piperazine (B1678402) ring, the benzyl (B1604629) group, and the methyl substituent—have made it a fertile ground for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their interactions with sigma (σ), dopamine (B1211576), serotonin (B10506), and opioid receptors. The information presented herein is intended to aid researchers and drug development professionals in the rational design of novel therapeutics based on this versatile scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl ring, modifications to the piperazine core, and the stereochemistry of the 3-methyl group. The following tables summarize the key quantitative SAR data for a series of these derivatives, primarily focusing on their binding affinities for sigma receptors.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 1-(4-Methoxybenzyl)piperazine Derivatives

| Compound | R | Kᵢ (σ₁) [nM] | Kᵢ (σ₂) [nM] | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

| 8 | - | 7.9 ± 0.8 | 3412 ± 250 | 432 |

| 15 | 3-cyclohexylpropanoyl | 1.6 ± 0.2 | 1418 ± 150 | 886 |

| 16 | 3-phenylpropanoyl | 2.5 ± 0.3 | 1150 ± 120 | 460 |

| 21 | 2-phenylacetyl | 4.8 ± 0.5 | 1850 ± 190 | 385 |

| 14 | 4-phenylbutanoyl | 22.5 ± 2.1 | 2540 ± 260 | 113 |

| 13 | 2-phenylethenylcarbonyl | 5.2 ± 0.6 | 2250 ± 230 | 433 |

| 20 | benzoyl | 145 ± 15 | >10000 | >69 |

| 22 | 5-phenylpentanoyl | 35.6 ± 3.2 | 1530 ± 160 | 43 |

| 24 | 5-phenyl-1-(4-((4-(hydroxymethyl)phenyl)methyl)piperazin-1-yl)pentan-1-one | 8.5 ± 0.9 | 3600 ± 350 | 423 |

Data extracted from a study on benzylpiperazine derivatives as σ₁ receptor ligands.[1]

Experimental Protocols

A fundamental aspect of SAR studies is the reliability and reproducibility of the experimental data. The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assays for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors

This protocol outlines the procedure for determining the binding affinities of test compounds for σ₁ and σ₂ receptors.

Materials:

-

Radioligands: --INVALID-LINK---pentazocine for σ₁ receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) for σ₂ receptors.

-

Membrane Preparations: Homogenates of guinea pig brain or cultured cells expressing the target receptors.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is conducted in a final volume of 200 µL containing the membrane preparation (approximately 200 µg of protein), the radioligand (--INVALID-LINK---pentazocine at a final concentration of 2 nM for σ₁ or [³H]DTG at a final concentration of 3 nM for σ₂), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at 37°C for 150 minutes.

-

Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Visualization of Key Concepts

Graphical representations are invaluable for understanding complex relationships in drug design and evaluation. The following diagrams, generated using the DOT language, illustrate key workflows and SAR principles.

Caption: Workflow for Radioligand Binding Assay.

Caption: Key SAR takeaways for σ receptor ligands.

Discussion of Structure-Activity Relationships

The data presented in Table 1, in conjunction with broader findings in the literature, allows for the elucidation of several key SAR trends for this compound derivatives, particularly as sigma receptor ligands.

Impact of N-Acyl Substituents on Sigma Receptor Affinity

A prominent feature of the SAR for this class of compounds is the profound influence of the N-acyl substituent on the piperazine ring. The introduction of bulky and hydrophobic acyl groups at this position generally leads to a significant increase in affinity for the σ₁ receptor. For instance, compound 15 , bearing a 3-cyclohexylpropanoyl group, exhibits the highest σ₁ affinity (Kᵢ = 1.6 nM) and the greatest selectivity over the σ₂ receptor in the series.[1] Similarly, compound 16 , with a 3-phenylpropanoyl substituent, also displays high affinity (Kᵢ = 2.5 nM).[1] This suggests the presence of a large, hydrophobic pocket in the σ₁ receptor binding site that can accommodate these bulky groups.

The length of the linker between the amide carbonyl and the distal hydrophobic group also plays a crucial role. A three-carbon linker, as seen in compounds 15 and 16 , appears to be optimal for σ₁ receptor affinity.[1]

Role of the Benzyl Group

The benzyl moiety is a critical pharmacophoric element. The presence of a 4-methoxy group on the benzyl ring is a common feature in many potent sigma receptor ligands and is generally considered favorable for affinity. While the provided table focuses on derivatives with a 4-methoxybenzyl group, other studies on related piperazine-containing compounds have shown that substitutions on this ring can modulate affinity and selectivity for various receptors, including dopamine and serotonin receptors. For instance, electron-withdrawing groups on the benzyl ring have been shown to influence activity at histamine (B1213489) H3 receptors in related scaffolds.

The Significance of the 3-Methyl Group

The methyl group at the 3-position of the piperazine ring introduces a chiral center, which can have a significant impact on the biological activity of the molecule. The stereochemistry of this substituent can influence how the ligand orients itself within the receptor binding pocket, potentially leading to differences in affinity and efficacy between enantiomers. While the data in Table 1 does not explicitly explore the stereochemical SAR, it is a critical consideration in the design of new analogs. Studies on related chiral piperazine derivatives have demonstrated that enantiomers can exhibit markedly different pharmacological profiles.

Broader Pharmacological Profile

While the focus of this guide has been on the well-characterized interactions with sigma receptors, it is important to note that this compound derivatives have the potential to interact with a range of other CNS targets. The benzylpiperazine core is a known pharmacophore for dopamine and serotonin transporters and receptors. Modifications to the substitution patterns on both the benzyl and piperazine rings can shift the pharmacological profile towards these other targets. For example, long-chain arylpiperazine derivatives are a well-established class of serotonergic ligands.[2][3] Similarly, variations of the benzylpiperazine scaffold have been explored as dopaminergic ligands.[4][5] Furthermore, some piperazine derivatives have shown affinity for opioid receptors, highlighting the promiscuity and tunability of this scaffold.[6]

Conclusion

The this compound scaffold represents a highly versatile and tunable platform for the design of CNS-active compounds. The structure-activity relationships for this class of molecules are complex and highly dependent on the specific substitutions made to the core structure. For sigma receptor ligands, the incorporation of bulky, hydrophobic N-acyl groups with an optimal linker length is a key strategy for achieving high affinity and selectivity. The substitution pattern on the benzyl ring and the stereochemistry of the 3-methyl group are also critical determinants of the pharmacological profile. Future research in this area should focus on a more systematic exploration of the stereochemical requirements for activity and the development of derivatives with tailored selectivity profiles for a broader range of CNS targets. This in-depth understanding of the SAR of this compound derivatives will undoubtedly facilitate the discovery of novel and improved therapeutics for a variety of neurological and psychiatric disorders.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of 1-Benzyl-3-methylpiperazine: A Technical Guide

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

1-Benzyl-3-methylpiperazine is a derivative of benzylpiperazine, a class of compounds known for their diverse pharmacological activities, primarily centered on the central nervous system. Due to a paucity of direct in-vitro pharmacological data for this compound, this technical guide provides a representative profile based on the well-characterized pharmacology of the parent compound, 1-Benzylpiperazine (BZP), and other closely related piperazine (B1678402) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected pharmacological interactions, detailed experimental protocols for in-vitro characterization, and visual representations of relevant biological pathways and workflows.

The piperazine scaffold is a common motif in medicinal chemistry, valued for its ability to interact with a variety of biological targets.[1] Benzylpiperazine and its analogues have been shown to interact with monoamine transporters and various receptor systems, exhibiting stimulant and psychoactive properties.[1][2] The addition of a methyl group at the 3-position of the piperazine ring in this compound is anticipated to modulate its potency, selectivity, and pharmacokinetic properties compared to BZP.

Predicted In-Vitro Pharmacological Profile

The following tables summarize the in-vitro pharmacological data for 1-Benzylpiperazine (BZP), which serves as a proxy for the anticipated activities of this compound. These values are indicative and would require empirical validation for the specific derivative.

Monoamine Transporter Interactions

Benzylpiperazine derivatives are known to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, often acting as releasing agents or reuptake inhibitors.

| Transporter | Assay Type | Parameter | Value (nM) | Reference Compound |

| Dopamine (DAT) | Neurotransmitter Release | EC50 | 175 | 1-Benzylpiperazine (BZP)[3] |

| Norepinephrine (NET) | Neurotransmitter Release | EC50 | 62 | 1-Benzylpiperazine (BZP)[3] |

| Serotonin (SERT) | Neurotransmitter Release | EC50 | 6050 | 1-Benzylpiperazine (BZP)[3] |

Receptor Binding Affinities

While specific receptor binding data for this compound is unavailable, related benzylpiperazine compounds have shown affinity for sigma receptors.

| Receptor | Radioligand | Parameter | Value (nM) | Reference Compound(s) |

| Sigma-1 (σ1) | [³H]-(+)-pentazocine | Ki | 1.6 - 145 | Various Benzylpiperazine Derivatives[4] |

| Sigma-2 (σ2) | [³H]-DTG | Ki | 1418 - 23190 | Various Benzylpiperazine Derivatives[4] |

Detailed Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the pharmacological profile of a compound like this compound.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This assay determines the binding affinity of a test compound for the sigma-1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human sigma-1 receptor.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol (B65202).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the sigma-1 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).

-

Increasing concentrations of the test compound (this compound).

-

For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) in separate wells.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 6 hours).[5]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

-

HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

-

Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound: this compound.

-

Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

96-well cell culture plates.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

-

Assay Initiation: On the day of the experiment, wash the cells with uptake buffer.

-

Pre-incubation: Add increasing concentrations of the test compound or a known inhibitor to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to illustrate key pathways and experimental procedures.

Caption: Predicted signaling pathway of this compound.

Caption: Workflow for a typical radioligand binding assay.

Caption: Workflow for a monoamine transporter uptake assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-3-methylpiperazine: A Potential Sigma Receptor Ligand for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as enigmatic and promising targets for therapeutic intervention in a wide range of human diseases. Unlike classical receptors, the σ₁ receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses[1][2]. The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation, lipid metabolism, and neuronal signaling[3]. The distinct physiological roles of these receptors have positioned them as attractive targets for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, pain, and oncology[4][5].

The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various central nervous system targets. This guide focuses on 1-Benzyl-3-methylpiperazine, a specific derivative within this class, as a prospective ligand for sigma receptors. While direct binding and functional data for this compound are not yet available in the public domain, this document will synthesize information on structurally related compounds to build a case for its investigation. Furthermore, it will provide detailed experimental protocols to enable researchers to synthesize, characterize, and evaluate the potential of this compound as a novel sigma receptor ligand.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for N-substituted piperazines. A common and effective method is the reductive amination of a suitable piperazine (B1678402) precursor with benzaldehyde (B42025) or the direct alkylation of 3-methylpiperazine with benzyl (B1604629) chloride. An alternative approach involves the reduction of a piperazinedione intermediate.

One plausible synthetic pathway starts from (R)- or (S)-alaninamide and involves a multi-step process culminating in the reduction of a cyclic diketopiperazine precursor. For instance, 1-benzyl-3(R)-methyl-piperazine can be synthesized from 1-benzyl-3-methyl-piperazine-2,5-dione with lithium aluminium hydride in tetrahydrofuran, resulting in a high yield[6]. Another general method for preparing monosubstituted piperazines involves the reaction of piperazine with benzyl chloride[7].

Potential Sigma Receptor Binding Profile

Although direct binding studies on this compound are not currently published, the examination of structurally similar benzylpiperazine derivatives provides valuable insights into its potential affinity for sigma receptors. Structure-activity relationship (SAR) studies on this class of compounds have identified key features that govern potency and selectivity.

Generally, the benzylpiperazine moiety serves as a core scaffold that can be modified to tune affinity and selectivity for σ₁ and σ₂ receptors[4][8][9]. For example, substitutions on the benzyl ring and modifications to the piperazine ring can significantly impact binding affinity[10]. The data from related compounds suggest that this compound likely possesses affinity for sigma receptors in the nanomolar range.

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

| 1-(2-naphthyl methyl)-4-benzyl piperazine | Not specified | Not specified | Not specified |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | - | 38 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | - | 187 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

| 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | 0.43-0.91 | 40-61 | 52-94 |

Data compiled from multiple sources[4][5][8][11]. Note that these are related, but not identical, compounds to this compound.

The methyl group at the 3-position of the piperazine ring in this compound introduces a chiral center, which could lead to stereoselective binding at sigma receptors. The (R)- and (S)-enantiomers may exhibit different affinities and functional activities, a common feature for ligands of these receptors.

Potential Functional Activity

The functional activity of a sigma receptor ligand (i.e., whether it acts as an agonist or antagonist) is a critical determinant of its therapeutic potential. This is often assessed through cellular assays that measure downstream signaling events, such as changes in intracellular calcium concentration.

Benzylpiperazine itself has been shown to have amphetamine-like actions, particularly on the serotonin (B10506) reuptake transporter[12]. However, its functional activity at sigma receptors is not well-defined. For novel derivatives like this compound, functional characterization is essential. An initial assessment can be made using a calcium flux assay in a suitable cell line expressing sigma receptors. An increase in intracellular calcium upon ligand application would suggest agonistic activity, while the blockade of a known agonist's effect would indicate antagonism.

Sigma Receptor Signaling Pathways

To understand the potential downstream effects of this compound, it is crucial to be familiar with the signaling pathways modulated by sigma receptors.

Sigma-1 Receptor Signaling

The σ₁ receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that regulates a variety of signaling pathways upon ligand stimulation[1]. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon agonist binding or cellular stress, the σ₁ receptor dissociates from BiP and can interact with a host of client proteins, including ion channels and G-protein coupled receptors[13]. Key signaling events modulated by the σ₁ receptor include the regulation of intracellular calcium homeostasis through its interaction with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs)[2], modulation of voltage-gated ion channels, and regulation of the unfolded protein response (UPR) during ER stress[14].

Sigma-2 Receptor Signaling

The σ₂ receptor (TMEM97) is often found in complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and is involved in regulating cholesterol homeostasis and cell proliferation[3]. Its signaling pathways are less characterized than those of the σ₁ receptor but are known to involve the modulation of calcium signaling and interactions with growth factor receptors like the epidermal growth factor receptor (EGFR)[15]. Activation of σ₂ receptors can lead to the regulation of downstream pathways such as PKC and Raf, which are involved in cell proliferation[3]. In neurons, σ₂ receptor ligands can modulate action potential firing by regulating calcium and potassium channels[3].

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro characterization of this compound as a sigma receptor ligand.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on common methods for N-alkylation of piperazines.

-

Dissolution: Dissolve 3-methylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2 equivalents), to the reaction mixture.

-

Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays

These protocols are adapted from standard procedures for determining the binding affinity of a test compound[16][17][18][19].

Sigma-1 Receptor Binding Assay

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Components: In a 96-well plate, combine the membrane homogenate (typically 50-100 µg of protein), the radioligand [³H]-(+)-pentazocine (at a concentration near its Kₔ, e.g., 2-5 nM), and varying concentrations of the test compound (this compound).

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a known σ₁ ligand, such as haloperidol (B65202) (10 µM).

-

Incubation: Incubate the plates at 37°C for 120 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

-

Membrane Preparation: Use rat liver membranes, prepared similarly to the guinea pig brain membranes.

-

Assay Components: Combine the membrane homogenate, the non-selective radioligand [³H]-DTG (1,3-di-o-tolyl-guanidine) (e.g., 3-5 nM), a masking agent for σ₁ receptors such as (+)-pentazocine (1 µM), and varying concentrations of the test compound.

-

Non-specific Binding: Use a high concentration of haloperidol or unlabeled DTG (10 µM) to determine non-specific binding.

-

Incubation: Incubate at room temperature for 120 minutes.

-

Filtration and Quantification: Follow the same procedure as for the σ₁ receptor assay.

-

Data Analysis: Calculate the Kᵢ value as described for the σ₁ receptor assay.

Calcium Mobilization Functional Assay

This protocol measures changes in intracellular calcium concentration to assess the functional activity of the test compound[20][21][22][23].

-